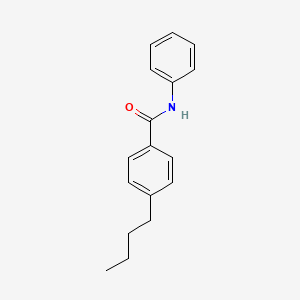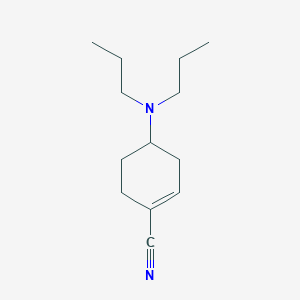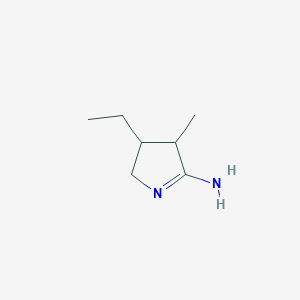
4-Cyclohexyl-6-propylpyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-6-propylpyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-6-propylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexyl-substituted ketone with a propyl-substituted amidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-6-propylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the carbonitrile group.
Scientific Research Applications
4-cyclohexyl-6-propylpyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-6-propylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For example, as a cathepsin K inhibitor, it binds to the active site of the enzyme, preventing its proteolytic activity . This inhibition can lead to reduced bone resorption, making it a potential therapeutic agent for conditions like osteoporosis.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Another nitrogen-containing heterocycle with similar structural features.
4,5,6-Trichloropyrimidine-2-carbonitrile: A chlorinated pyrimidine derivative with distinct reactivity and applications.
Uniqueness
4-cyclohexyl-6-propylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and propyl groups contribute to its hydrophobic character, influencing its interaction with biological targets and its solubility in various solvents.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-cyclohexyl-6-propylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C14H19N3/c1-2-6-12-9-13(17-14(10-15)16-12)11-7-4-3-5-8-11/h9,11H,2-8H2,1H3 |
InChI Key |
WGTHPYHNMKDPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C#N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


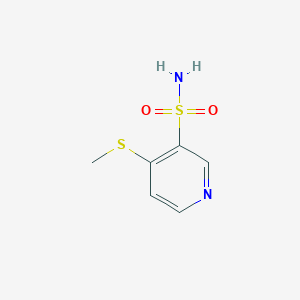



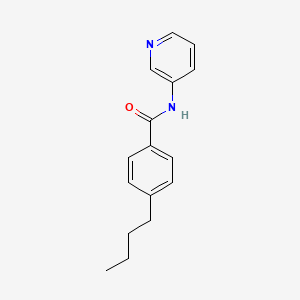
![4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine](/img/structure/B10844117.png)



